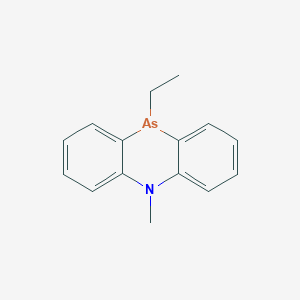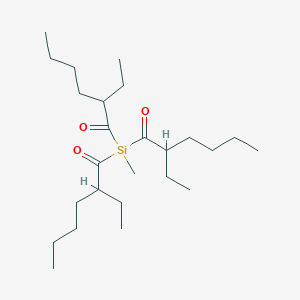
1,1',1''-(Methylsilanetriyl)tris(2-ethylhexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) is a silicon-based compound characterized by its unique structure, which includes three 2-ethylhexan-1-one groups attached to a central methylsilanetriyl core
Méthodes De Préparation
The synthesis of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) typically involves the reaction of methyltrichlorosilane with 2-ethylhexan-1-ol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product through condensation reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon’s role in biological systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon, allowing the compound to participate in various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) can be compared with other silicon-based compounds such as:
1,1’,1’'-(Methylsilanetriyl)tris(2-phenyl-1,1,2,2-tetramethyldisilane): This compound has a similar silicon core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(Methylsilanetriyl)tris(oxy)tris(butan-2-amine): Another silicon-based compound with different functional groups, resulting in unique reactivity and uses. The uniqueness of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) lies in its specific combination of 2-ethylhexan-1-one groups and a methylsilanetriyl core, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
112405-02-4 |
|---|---|
Formule moléculaire |
C25H48O3Si |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
1-[bis(2-ethylhexanoyl)-methylsilyl]-2-ethylhexan-1-one |
InChI |
InChI=1S/C25H48O3Si/c1-8-14-17-20(11-4)23(26)29(7,24(27)21(12-5)18-15-9-2)25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
Clé InChI |
DVSQVSBMEMNMJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)[Si](C)(C(=O)C(CC)CCCC)C(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



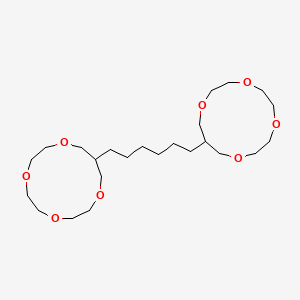

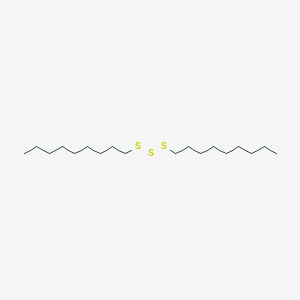
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

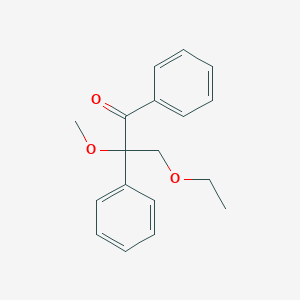
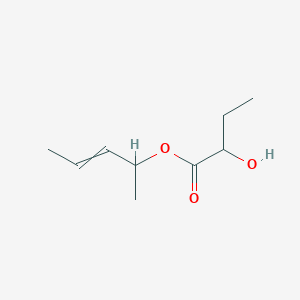
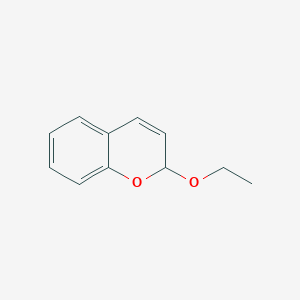

![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
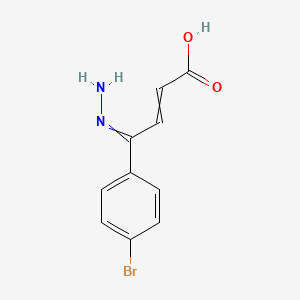
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
